molecular formula C9H9Cl2N B11897494 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-41-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11897494
CAS No.: 67120-41-6
M. Wt: 202.08 g/mol
InChI Key: BHSDIKUJHAGYFW-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6,7-dichloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Chemistry

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine serves as an intermediate in the synthesis of various organic compounds. Its unique chlorinated structure allows for further functionalization, making it valuable in the development of new materials and chemicals.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial and fungal strains. This property is under investigation for its potential use in pharmaceutical applications targeting infections.
  • Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. For instance, some derivatives have shown significant effects in animal models of inflammation, indicating potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential role in drug development. Its structural characteristics may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Ongoing research aims to elucidate these interactions and develop novel therapeutic agents based on this compound.

Case Studies

Several case studies have highlighted the pharmacological profiles of derivatives based on 6,7-Dichloro-2,3-dihydro-1H-indene:

Study on Antimicrobial Activity: A series of tests demonstrated that this compound effectively inhibits the growth of various microbial strains. This suggests its potential role as an antimicrobial agent in drug development.

Investigation of Anti-inflammatory Derivatives: Research synthesized several derivatives to assess their anti-inflammatory properties. Some derivatives exhibited significant analgesic effects while maintaining lower toxicity compared to existing treatments.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydro-1H-inden-1-amine
  • 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
  • 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Uniqueness

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher potency in medicinal chemistry or better performance in materials science .

Biological Activity

6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in therapeutic contexts based on diverse research findings.

  • Molecular Formula : C9H8Cl2N
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 68755-30-6

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can modulate the activity of enzymes or receptors, influencing numerous biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), impacting physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound has potential applications in developing antimicrobial agents against resistant strains .

Antidiabetic Potential

The compound has been explored for its role in managing metabolic diseases such as diabetes. It acts on the GPR40 receptor, which is implicated in insulin secretion and glucose metabolism:

  • Mechanism : By activating GPR40, it enhances insulin release from pancreatic β-cells, thereby improving glycemic control.

Research indicates that compounds similar to this compound have shown efficacy in reducing insulin resistance and improving metabolic profiles in animal models of type 2 diabetes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results demonstrated that certain modifications to the chemical structure significantly enhanced antibacterial activity.

Case Study 2: Metabolic Disease Management

In a murine model of type 2 diabetes, administration of the compound led to significant improvements in blood glucose levels and insulin sensitivity. This study highlights its potential as a therapeutic agent for metabolic disorders .

Properties

CAS No.

67120-41-6

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

6,7-dichloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2

InChI Key

BHSDIKUJHAGYFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)Cl)Cl

Origin of Product

United States

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